Synthesis and characterization of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Synthesis and characterization of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (CAS No. 116384-53-3) is a member of the acyclic nucleoside phosphonate family. These compounds are structurally analogous to nucleotides but feature a crucial modification: the phosphate group is replaced by a phosphonate moiety, and the ribose sugar is replaced by an acyclic side chain. This structural design allows them to act as potent and often broad-spectrum antiviral agents. The diethyl ester form of the phosphonate is a common prodrug strategy to mask the negative charges of the phosphonic acid, thereby improving cell membrane permeability. Once inside the cell, cellular enzymes are expected to hydrolyze the ethyl esters to release the active phosphonic acid.
Table 1: Compound Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |
| CAS Number | 116384-53-3 | |
| Molecular Formula | C₁₂H₂₀N₅O₄P | |
| Molecular Weight | 329.29 g/mol |
| Appearance | Light yellow liquid (predicted) | |
Synthesis Pathway
A general and widely utilized method for the synthesis of N9-substituted purine derivatives involves the alkylation of adenine. For the target compound, this would entail the reaction of adenine with a suitable electrophile, specifically a diethyl phosphonate derivative bearing a leaving group on the ethoxy-methyl side chain. The primary challenge in adenine alkylation is regioselectivity, as reactions can occur at various nitrogen atoms (N1, N3, N7, N9). However, the N9 position is generally favored, and reaction conditions can be optimized to enhance this selectivity.
A plausible synthetic route is the nucleophilic substitution reaction between adenine and a pre-synthesized side-chain precursor, Diethyl ((2-bromoethoxy)methyl)phosphonate or a tosylated equivalent.
Caption: General workflow for the synthesis via N9-alkylation of adenine.
Experimental Protocol (Proposed)
This protocol is a representative procedure based on the synthesis of analogous acyclic nucleoside phosphonates. Optimization may be required.
Materials:
-
Adenine
-
Diethyl ((2-bromoethoxy)methyl)phosphonate (or Diethyl ((2-tosyloxyethoxy)methyl)phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add adenine (1.0 equivalent).
-
Deprotonation: Add anhydrous DMF to the flask to create a suspension. While stirring, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the adenine anion. Alternatively, a weaker base like potassium carbonate (2-3 equivalents) can be used, often requiring elevated temperatures (e.g., 60-80 °C).
-
Alkylation: Dissolve Diethyl ((2-bromoethoxy)methyl)phosphonate (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the adenine anion suspension at room temperature.
-
Reaction Monitoring: Let the reaction stir at room temperature (or the elevated temperature if using K₂CO₃) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any excess NaH by the slow addition of water or isopropanol. Remove the DMF under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to isolate the pure Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Required Characterization Data
| Technique | Parameter | Expected Observations |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz), Integration | Signals corresponding to adenine protons (H-2, H-8), the ethoxy protons of the phosphonate, and the protons of the acyclic side chain. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for all unique carbon atoms in the purine ring, the side chain, and the diethyl phosphonate group. |
| ³¹P NMR | Chemical Shift (δ, ppm) | A single peak characteristic of the phosphonate ester environment. |
| Mass Spectrometry | m/z | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (329.29). |
| HPLC | Retention Time, Peak Area | A single major peak indicating the purity of the compound. |
Note: As of the last update, specific, publicly available spectral data for this compound is limited. Researchers should perform full characterization upon synthesis.
Biological Activity and Signaling Pathway
Acyclic nucleoside phosphonates are known to exert their antiviral effects by targeting viral DNA polymerases or reverse transcriptases. The diethyl ester prodrug is designed to be cell-permeable.
Caption: Intracellular activation and mechanism of action for acyclic nucleoside phosphonates.
Mechanism of Action
-
Cellular Uptake and Activation: The neutral, lipophilic diethyl ester prodrug passively diffuses across the cell membrane into the cytoplasm.
-
Ester Hydrolysis: Cellular esterases cleave the two ethyl groups, unmasking the negatively charged phosphonate group to yield the parent acyclic nucleoside phosphonate.
-
Phosphorylation: Cellular kinases recognize the phosphonate as a nucleoside monophosphate mimic and catalyze two successive phosphorylation steps, converting it into the active diphosphate metabolite (ANP-diphosphate).
-
Inhibition of Viral Polymerase: The ANP-diphosphate, being structurally similar to a natural deoxyadenosine triphosphate (dATP), competes with it for the active site of the viral DNA polymerase or reverse transcriptase.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the acyclic nature of the side chain, which lacks the 3'-hydroxyl group necessary for further elongation, leads to immediate termination of DNA synthesis, thus halting viral replication.
This mechanism, which bypasses the need for an initial phosphorylation step by a virus-encoded kinase, allows ANPs to be effective against viruses that lack such enzymes or have developed resistance through kinase mutations.
Conclusion
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a promising compound within the well-established class of antiviral acyclic nucleoside phosphonates. Its synthesis is achievable through standard organic chemistry methodologies, primarily involving the N9-alkylation of adenine. Its characterization relies on a combination of spectroscopic and chromatographic techniques. The anticipated mechanism of action aligns with that of other successful ANP drugs, involving intracellular activation and subsequent inhibition and termination of viral DNA synthesis. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the therapeutic potential of this molecule.
